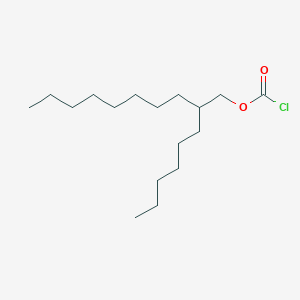![molecular formula C14H24O3SSi B8454477 methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate](/img/structure/B8454477.png)
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate is an organic compound that features a thiophene ring substituted with a tert-butyldimethylsilyloxy group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by esterification reactions. One common method involves the reaction of 5-(hydroxymethyl)thiophene-2-carboxylic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the tert-butyldimethylsilyloxy derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for organic semiconductors.
Mécanisme D'action
The mechanism of action of methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the ester and silyloxy groups can form hydrogen bonds or coordinate with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine: Another silyloxy-substituted heterocycle with similar protective properties.
Uniqueness
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the thiophene ring enhances its potential for electronic applications, while the silyloxy group provides protection and facilitates further functionalization .
Propriétés
Formule moléculaire |
C14H24O3SSi |
|---|---|
Poids moléculaire |
300.49 g/mol |
Nom IUPAC |
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate |
InChI |
InChI=1S/C14H24O3SSi/c1-14(2,3)19(5,6)17-10-12-8-7-11(18-12)9-13(15)16-4/h7-8H,9-10H2,1-6H3 |
Clé InChI |
NSXLKBVUIRHTGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Quinolinecarboxylic acid,1-[3-(benzoylthio)-1-oxopropyl]-1,2,3,4-tetrahydro-6-methoxy-](/img/structure/B8454457.png)

![Sulfamoyl chloride, [[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8454472.png)

![1-[(Pyrimidine-5-carbonyl)-amino]cyclopropanecarboxylic acid](/img/structure/B8454481.png)


